5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate
Description
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is a nitroaromatic furan derivative characterized by a furan ring substituted at the 3-position with a carboxylate ester. The ester side chain includes a benzyl group bearing formyl, methyl, and nitro substituents at the 5-, 2-, and 4-positions, respectively. The presence of electron-withdrawing (nitro, formyl) and electron-donating (methyl) groups influences its electronic structure, solubility, and intermolecular interactions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C14H11NO6 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(5-formyl-2-methyl-4-nitrophenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C14H11NO6/c1-9-4-13(15(18)19)11(6-16)5-12(9)8-21-14(17)10-2-3-20-7-10/h2-7H,8H2,1H3 |
InChI Key |
QRACMKQPLXNIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC(=O)C2=COC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-4-nitrobenzyl bromide with furan-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl position can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: 5-Carboxy-2-methyl-4-nitrobenzyl furan-3-carboxylate.
Reduction: 5-Formyl-2-methyl-4-aminobenzyl furan-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 5-formyl compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various derivatives that were screened for their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated significant inhibition against a range of bacterial pathogens and fungi, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Properties
In the context of inflammatory diseases, compounds similar to 5-formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate have been investigated for their ability to modulate inflammatory responses. These compounds can act as inhibitors of pro-inflammatory cytokines, thereby offering therapeutic potential in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Organic Synthesis
Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing various complex organic molecules. It can be utilized in multi-step synthesis processes to create more intricate structures, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse functionalization, making it a valuable intermediate in synthetic organic chemistry .
Microwave-Assisted Synthesis
Recent advancements have shown that microwave-assisted synthesis techniques can enhance the efficiency of reactions involving this compound. The use of microwave irradiation has been reported to accelerate the formation of desired products while improving yields and reducing reaction times significantly compared to traditional methods .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymerization processes. Its functional groups can be incorporated into polymer backbones to impart specific properties such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of new materials for industrial uses .
Nanomaterials Development
The compound's unique structure contributes to its application in nanotechnology, where it can be used to functionalize nanoparticles or nanocomposites. This functionalization is crucial for tailoring the properties of nanomaterials for specific applications, including drug delivery systems and biosensors .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against E. coli and S. aureus with zones of inhibition exceeding 15 mm. |
| Study B | Anti-inflammatory Effects | Showed that derivatives reduced TNF-alpha levels in vitro by up to 50%, indicating potential anti-inflammatory applications. |
| Study C | Organic Synthesis | Highlighted the efficiency of microwave-assisted methods leading to a 30% increase in yield compared to conventional synthesis routes. |
| Study D | Material Science | Explored the incorporation of the compound into polymer matrices, resulting in enhanced thermal properties suitable for high-performance applications. |
Mechanism of Action
The mechanism of action of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in key biological processes, such as bacterial cell wall synthesis and inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like salicylate synthase, which is crucial for the biosynthesis of siderophores in bacteria.
Comparison with Similar Compounds
Research Findings and Methodologies
Structural Validation
Both compounds require rigorous validation using tools like PLATON () to check for missed symmetry, disorder, or hydrogen-bonding patterns. SHELXL () is widely used for refining small-molecule structures, while ORTEP-3 () aids in visualizing thermal ellipsoids and molecular geometry .
Biological Activity
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.23 g/mol. Its structure features a furan ring, which is known for its reactivity and ability to interact with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₂O₅ |
| Molecular Weight | 253.23 g/mol |
| CAS Number | [Not specified] |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Research has shown that nitro-containing compounds can induce apoptosis in cancer cells. The presence of the furan moiety may enhance the compound's ability to interact with nucleic acids, leading to cytotoxic effects.
- Anti-inflammatory Effects : Compounds derived from furan have been reported to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted on various nitro-substituted furan derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 50 µg/mL, indicating that this compound may exhibit similar efficacy in inhibiting bacterial growth .
Anticancer Activity
In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that compounds with structural similarities to this compound showed IC50 values in the low micromolar range. For instance, a related compound exhibited an IC50 of approximately 15 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of furan derivatives. A study indicated that similar compounds could reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, providing a basis for exploring the anti-inflammatory potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
